2-(Phenylthio)-5-(trifluoromethyl)benzonitrile
Overview
Description
2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is an organic compound featuring a benzonitrile core substituted with a phenylthio group and a trifluoromethyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: : This compound can be synthesized through a nucleophilic substitution reaction. For instance, starting with 2-bromo-5-(trifluoromethyl)benzonitrile and reacting it with thiophenol under basic conditions.
Friedel-Crafts Acylation: : Another method involves Friedel-Crafts acylation of benzene with a corresponding acyl chloride, followed by substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Catalytic Methods: : Industrial production typically uses catalytic methods to enhance the efficiency of the synthetic routes. Homogeneous or heterogeneous catalysts can be used to facilitate the nucleophilic substitution or acylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to modify the nitrile group to amines or related functionalities.
Substitution: : Electrophilic or nucleophilic substitution reactions can further derivatize the aromatic ring or the phenylthio group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: : Various bases, acids, or organometallic reagents are employed depending on the specific substitution required.
Major Products Formed
Oxidation can yield sulfoxides or sulfones.
Reduction can yield primary or secondary amines.
Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules, contributing to advances in organic synthesis techniques.
Biology
Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine
Explored for its role in drug development, particularly for targeting specific biological pathways or enzymes.
Industry
Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile exerts its effects varies depending on its application. In medicinal chemistry, it may interact with enzyme active sites or protein receptors, modifying their activity. In materials science, its electronic properties are exploited to enhance material performance.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)benzonitrile: : Lacks the trifluoromethyl group, which imparts different electronic properties.
5-(Trifluoromethyl)benzonitrile: : Lacks the phenylthio group, affecting its reactivity and application.
2-Phenylthio-5-nitrobenzonitrile: : Contains a nitro group instead of a trifluoromethyl group, leading to different chemical behavior.
Highlighting Uniqueness
2-(Phenylthio)-5-(trifluoromethyl)benzonitrile stands out due to the combined influence of both the phenylthio and trifluoromethyl groups. This dual substitution enhances its versatility and utility across different fields, making it a compound of significant interest.
Properties
IUPAC Name |
2-phenylsulfanyl-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)11-6-7-13(10(8-11)9-18)19-12-4-2-1-3-5-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKBIKSXBHAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363408 | |
Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-95-5 | |
Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(PHENYLTHIO)-5-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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